molecular formula C22H42O4SSi B3056592 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione CAS No. 7260-16-4

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione

Cat. No.: B3056592
CAS No.: 7260-16-4
M. Wt: 430.7 g/mol
InChI Key: CXHZESBRJJVJBT-UHFFFAOYSA-N
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Description

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione is a chemical compound with a complex structure that includes silicon, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione typically involves the reaction of dioctyl disulfide with silicon tetrachloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dioctyl disulfide+Silicon tetrachlorideThis compound\text{Dioctyl disulfide} + \text{Silicon tetrachloride} \rightarrow \text{this compound} Dioctyl disulfide+Silicon tetrachloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
  • 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

Uniqueness

2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione is unique due to its specific combination of silicon, sulfur, and oxygen atoms, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,2-dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4SSi/c1-3-5-7-9-11-13-19-28(20-14-12-10-8-6-4-2)25-21(23)15-17-27-18-16-22(24)26-28/h3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZESBRJJVJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993466
Record name 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7260-16-4
Record name NSC67010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Reactant of Route 2
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Reactant of Route 3
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Reactant of Route 4
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Reactant of Route 5
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione
Reactant of Route 6
2,2-Dioctyl-1,3,7,2-dioxathiasilecane-4,10-dione

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